
3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an inhibitory neurotransmitter in the central nervous system, and the inhibition of GABA transaminase results in increased levels of GABA, leading to enhanced GABAergic neurotransmission. CPP-115 has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
Metabolism and Anticancer Activity
Studies have shown that compounds with structural similarities to the query chemical have been explored for their metabolism and anticancer activities. For instance, derivatives of piperazine and pyrazinone have been investigated for their extensive metabolism in biological systems and their potential anticancer activity due to their ability to form various metabolites with potential therapeutic effects. One study focused on the metabolism of a piperazine-carbodithioic acid derivative, highlighting its extensive metabolism and identification of several metabolites, pointing towards a rich area of research in drug metabolism and pharmacokinetics (Jiang et al., 2007).
Neurological Applications
Research has also explored the use of piperazine derivatives for neurological applications. For example, compounds have been identified as potential inhibitors of acetylcholine transport into cholinergic vesicles, indicating their potential utility in studying neurotransmission and neurological disorders (Marien, Parsonst, & Altar, 1987).
Imaging and Diagnostic Applications
Piperazine and pyrazinone derivatives are also being developed for imaging purposes, such as positron emission tomography (PET) agents for imaging specific enzymes in neuroinflammation, demonstrating the compound's potential application in diagnostics and disease monitoring (Wang et al., 2018).
Antimicrobial and Antibacterial Agents
There is research into the synthesis and evaluation of piperazine and cyclopropyl derivatives as antimicrobial and antibacterial agents. This includes studies on novel quinoline carboxylic acid derivatives showing promising activity against tuberculosis and bacterial infections, indicating the potential of such compounds in addressing antibiotic resistance and treating infectious diseases (Suresh et al., 2014).
Chemical Synthesis and Drug Development
Furthermore, the chemical synthesis of related compounds, including piperazine derivatives, has been extensively studied for their potential as CGRP receptor inhibitors, showcasing the compound's relevance in drug development and therapeutic applications (Cann et al., 2012).
Propiedades
IUPAC Name |
3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-15-9-6-14-12(13(15)17)16-7-4-11(5-8-16)10-2-3-10/h6,9H,2-5,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGAGKUAINMXGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(=C3CC3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-cyclopropylidenepiperidin-1-yl)-1-methylpyrazin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

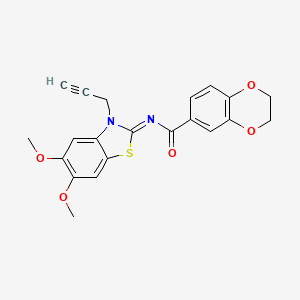
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2762772.png)
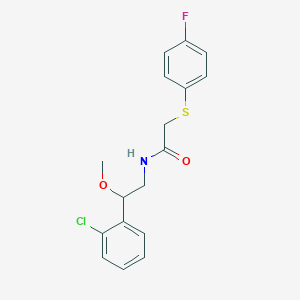

![5-[1-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2762778.png)
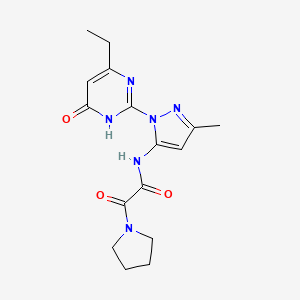

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2762782.png)
![5-amino-N-cyclopentyl-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide](/img/structure/B2762784.png)
![Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate](/img/structure/B2762787.png)
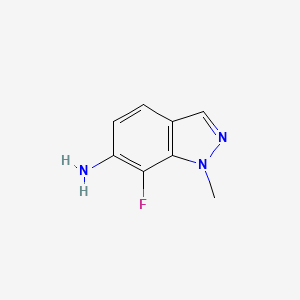

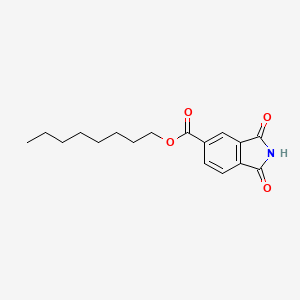
![2-[3-[(4-fluorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2762793.png)